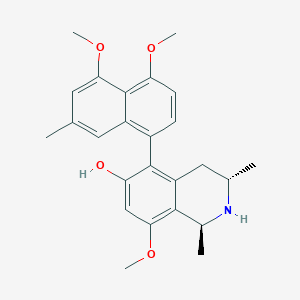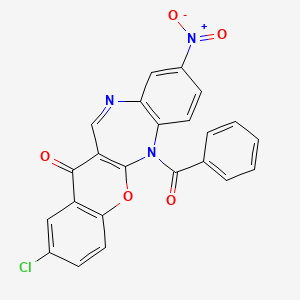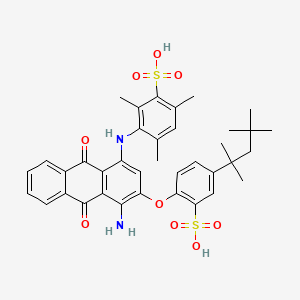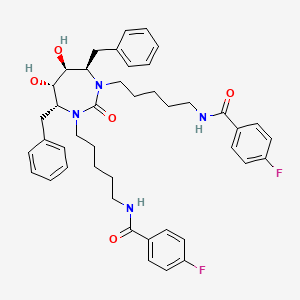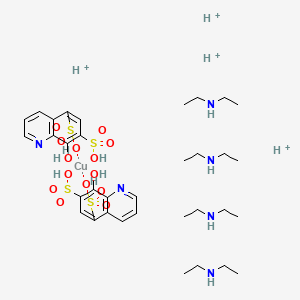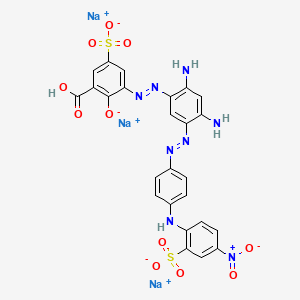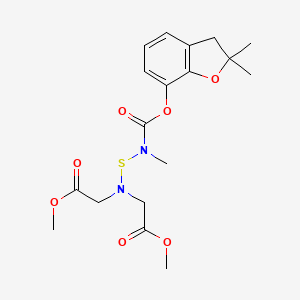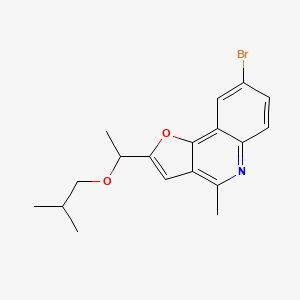
8-Bromo-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline is a complex organic compound that belongs to the class of furoquinolines This compound is characterized by the presence of a bromine atom at the 8th position, a methyl group at the 4th position, and a 2-methylpropoxyethyl group at the 2nd position of the furoquinoline skeleton
Métodos De Preparación
The synthesis of 8-Bromo-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline involves several steps. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylquinoline and 2-bromo-1-(2-methylpropoxy)ethane.
Bromination: The 4-methylquinoline undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 8th position.
Alkylation: The brominated intermediate is then subjected to alkylation with 2-bromo-1-(2-methylpropoxy)ethane under basic conditions to introduce the 2-methylpropoxyethyl group at the 2nd position.
Cyclization: The final step involves cyclization to form the furoquinoline ring system. This can be achieved using a suitable cyclizing agent under controlled conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
8-Bromo-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups to their corresponding reduced forms.
Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: The compound has been investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It can be used in the development of new materials and as a building block for the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism of action of 8-Bromo-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication and repair processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
8-Bromo-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline can be compared with other similar compounds such as:
4-Methylquinoline: Lacks the bromine and 2-methylpropoxyethyl groups, resulting in different chemical and biological properties.
8-Bromoquinoline: Lacks the 4-methyl and 2-methylpropoxyethyl groups, leading to variations in reactivity and biological activity.
2-(1-(2-Methylpropoxy)ethyl)quinoline: Lacks the bromine and 4-methyl groups, affecting its overall properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
88654-68-6 |
|---|---|
Fórmula molecular |
C18H20BrNO2 |
Peso molecular |
362.3 g/mol |
Nombre IUPAC |
8-bromo-4-methyl-2-[1-(2-methylpropoxy)ethyl]furo[3,2-c]quinoline |
InChI |
InChI=1S/C18H20BrNO2/c1-10(2)9-21-12(4)17-8-14-11(3)20-16-6-5-13(19)7-15(16)18(14)22-17/h5-8,10,12H,9H2,1-4H3 |
Clave InChI |
LRRZEMRABTXCDD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(OC2=C3C=C(C=CC3=N1)Br)C(C)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


